5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine - 1150617-52-9

5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine

Catalog Number: EVT-1808272
CAS Number: 1150617-52-9
Molecular Formula: C8H7BrN2
Molecular Weight: 211.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine belongs to the class of compounds known as pyrrolo[2,3-b]pyridines, also called 7-azaindoles. These compounds are bioisosteres of quinolines and indoles, exhibiting similar structural and electronic properties. [, ] 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, with its bromine and methyl substituents, presents unique possibilities for further derivatization and exploration of its potential in various research areas.

Synthesis Analysis
  • Fischer Cyclization: This method, employed in the synthesis of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridines, involves the reaction of phenylhydrazine derivatives with suitable ketones in the presence of polyphosphoric acid. [] This approach might be adaptable to synthesize 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine by utilizing a strategically substituted phenylhydrazine and a suitable ketone.

  • Condensation Reactions: Researchers have successfully synthesized 1H-pyrrolo[2,3-b]pyridines through the condensation of 2-aminopyrroles with various reagents like 1,3-dicarbonyl compounds, β-oxo-esters, and diethyl malonate. [] Adapting this strategy with appropriately substituted 2-aminopyrroles could offer a route to synthesize 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine.

  • Gold Catalysis: Recent research highlights the use of gold catalysts, specifically AuCl3, for the cycloisomerization of N-benzyl-3-alkynyl-5-arylpyridin-2-yl amines to form substituted 1-benzyl-1H-pyrrolo[2,3-b]pyridines. [] Exploring gold-catalyzed reactions with appropriately designed starting materials could provide a novel pathway to synthesize 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine.

Molecular Structure Analysis
  • Planar Structure: Like 5-bromo-1H-pyrrolo[2,3-b]pyridine, the molecule is likely to have a planar structure due to the fused aromatic system. []

  • Computational Analysis: Computational methods like density functional theory (DFT) can be utilized to predict the molecular geometry, electronic properties, and reactivity of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine. []

Chemical Reactions Analysis
  • Metal-catalyzed Coupling Reactions: The bromine substituent can participate in palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions, allowing the introduction of diverse aryl, alkynyl, or amino groups, respectively. []

  • Electrophilic Substitution: The pyrrolo[2,3-b]pyridine core can also undergo electrophilic aromatic substitution reactions at various positions. []

Mechanism of Action
  • Kinase Inhibition: Several pyrrolo[2,3-b]pyridine derivatives are potent inhibitors of kinases like CDK8, JAK1, and ALK. [, , ] 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine could potentially target similar kinases by mimicking ATP binding or through other mechanisms.

  • Receptor Binding: Pyrrolo[2,3-b]pyridine derivatives like L-750,667 exhibit high affinity for dopamine D4 receptors. [] It is plausible that 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, with appropriate modifications, could target specific receptors in the central nervous system.

  • Enzyme Inhibition: Pyrrolo[2,3-b]pyridine analogs have been investigated for their ability to inhibit enzymes like cholinesterases. [] 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine could potentially be explored for similar enzyme inhibitory activities.

Applications
  • Medicinal Chemistry: The most promising application lies in medicinal chemistry as a scaffold for developing novel therapeutics. The molecule's potential to target kinases, receptors, and enzymes makes it a promising starting point for designing drugs for various diseases including cancer, inflammation, and neurological disorders. [, , , ]

  • Material Science: Pyrrolo[2,3-b]pyridine derivatives have found applications in material science, particularly in the development of organic semiconductors and fluorescent probes. [] 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, with its unique electronic properties and potential for derivatization, could be explored for similar applications.

  • Compound Description: These copper(II) halide dimers incorporate 2-amino-5-methylpyridine (5MAP) as a ligand. They exhibit weak antiferromagnetic exchange.

3-Bromo-2-ethyl-5-methyl-7H-pyrrolido[2,3-b]pyridinium

  • Compound Description: This bicyclic compound, existing as the cation in [(3-Br-2-Et-5-Mepyrpy)(CH3CO2)4Cu2], features an additional pyrrolidine ring fused to the pyrrolo[2,3-b]pyridine core. It forms via in-situ condensation of 5MAP with 2-butanone, facilitated by copper(II)-catalyzed oxidation.

5-Bromo-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound is the parent structure of the target compound and forms a planar azaindole skeleton. It exhibits intermolecular N—H⋯N hydrogen bonds in its crystal structure.

3-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide

  • Compound Description: This compound is a potent type II CDK8 inhibitor with promising antitumor activity against colorectal cancer. It functions by indirectly inhibiting β-catenin activity through CDK8 targeting, leading to the downregulation of the WNT/β-catenin signal.

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate

  • Compound Description: This compound is the dihydrochloride dihydrate salt of pexidartinib, a known kinase inhibitor.
  • Compound Description: This radiolabeled compound is a potential dopamine D4 receptor imaging agent. It was synthesized using electrophilic fluorination of a trimethylstannyl precursor with high specific radioactivity [18F]F2.

4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine and 4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: These compounds are deaza analogs of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. They were synthesized to explore structure-activity relationships and potential anxiolytic activity.
  • Compound Description: This radiolabeled compound is another potential dopamine D4 receptor imaging agent. It was synthesized by reacting 3-(piperazin-1-yl)-methyl-1H-pyrrolo[2,3-b]pyridine with 4-[18F]fluorobenzaldehyde.
  • Compound Description: These are nortopsentin analogs and cyclin-dependent kinase 1 inhibitors with antitumor activity against diffuse malignant peritoneal mesothelioma (DMPM). They exhibit cytotoxic effects and induce caspase-dependent apoptosis.

N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives

  • Compound Description: This series of compounds was explored as JAK1-selective inhibitors for potential use in inflammatory and autoimmune diseases. They were designed based on the binding modes of current JAK inhibitors.

2-((1H-Pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid

  • Compound Description: This compound is a key pharmaceutical intermediate. Its synthesis involves a regioselective chlorination of 7-azaindole and a selective monodechlorination of 2,6-dichloro-5-fluoronicotinic acid.
  • Compound Description: This radiolabeled compound is a potential PET tracer for dopamine D4 receptors.

N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744)

  • Compound Description: ABBV-744 is a BET bromodomain inhibitor with selectivity for the second bromodomain (BD2). It was developed by exploiting the sequence differences between bromodomains BD1 and BD2.

N-[(3RS,4RS)-1-Benzyl-4-methylpiperidin-3-yl]-5-nitro-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine-4-amine

  • Compound Description: This compound showcases a common chemical modification of the 1H-pyrrolo[2,3-b]pyridine scaffold where a sulfonyl group and a nitro group are introduced. It also demonstrates the potential for forming intramolecular hydrogen bonds.

{3-[5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl} -Amide of Propane-1-sulfonic acid

  • Compound Description: This compound is the subject of several patents highlighting its pharmaceutical relevance, particularly for potential use in cancer treatment. The patents focus on the development of specific formulations and manufacturing processes to enhance its bioavailability and therapeutic efficacy.

4-Chloro-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: The experimental charge density distribution and electronic structure of this compound were studied using high-resolution X-ray diffraction and density functional theory (DFT). The study revealed the covalent nature of bonds within the molecule and intermolecular interactions.

2-Propyl-1H-pyrrolo-[2,3-b]pyridine

  • Compound Description: This compound was synthesized as part of a larger effort to create substituted 1H-pyrrolo-[2,3-b]pyridines for use in bioactive drugs, highlighting its potential in medicinal chemistry.

3-Amino-6-ethoxy-4-phenyl-1H-pyrrolo[2,3-b]pyridine-2,5-dicarbonitrile

  • Compound Description: This compound is synthesized by reacting (Z)-2-(4-Chloro-5H-1,2,3-dithiazol-5-ylideneamino)-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile with triphenylphosphine.

N-[(3RS,4SR)-1-Benzyl-4-methylpiperidin-3-yl]-1-(4-methylphenylsulfonyl)-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine

  • Compound Description: This compound, structurally similar to compound 14, reveals the impact of substituent orientation on the molecule's conformation. It emphasizes the potential influence of stereochemistry on the properties of 1H-pyrrolo[2,3-b]pyridine derivatives.

(6-(1-(5-Fluoropyridin-2-yl)ethoxy)-1-(5-methyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)((2S)-2-methylmorpholin-4-yl)methanone

  • Compound Description: This compound is a potent, selective, and brain-penetrant anaplastic lymphoma kinase (ALK) inhibitor. It was discovered through scaffold hopping and lead optimization studies, guided by the co-crystal structure of an initial lead compound bound to ALK.

1,7-Dideaza-2'-deoxy-6-nitronebularine (1-(2-deoxy-β-D-erythro-pentofuranosyl)-4-nitro-1H-pyrrolo[2,3-b]pyridine)

  • Compound Description: This compound is a pyrrolo[2,3-b]pyridine nucleoside analog with an intramolecular hydrogen bond that stabilizes the syn conformation. This conformation significantly influences its interaction with biological targets.

(1H-Pyrrolo [2,3-B] Pyridine) 7-Azaindole Analogs

  • Compound Description: These analogs, with various substituents on the phenyl ring of a phenacyl moiety, were synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glycation. The study aimed to discover novel analogs with improved biological activities.

4-Amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (8) and 4-Amino-6-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (9)

  • Compound Description: These compounds were synthesized and characterized as part of a study exploring new biologically active pyrrolo[2,3-b]pyridine scaffolds. Their synthesis involved reacting a new 2-amino-1H-pyrrole-3-carbonitrile derivative with 2-arylidenemalononitriles.

4,7-Dihydro-1H-pyrrolo[2,3-b]pyridine Derivatives

  • Compound Description: These compounds, synthesized from N-substituted 5-amino-3-cyanopyrroles, carbonyl compounds, and active methylene compounds, highlight the versatility of multicomponent reactions in accessing diverse chemical space.

Pyrrolo[2,3-b]pyridine-4-yl-amines and Pyrrolo[2,3-b]pyrimidine-4-yl-amines

  • Compound Description: This broad class of compounds has been identified as potential inhibitors of Janus kinases (JAKs). The patent describes the synthesis and potential therapeutic applications of these compounds in treating diseases associated with JAK dysregulation.

4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids

  • Compound Description: These compounds represent a class of pyrrolo[2,3-b]pyridine analogs designed and synthesized as potential antibacterial agents, drawing inspiration from the structure of nalidixic acid.

Ethyl 4,11-diamino-1,6,6a,8,9,10-hexahydropyrano[2,3-b]pyrrolo[2,3-f][1,8]naphthyridine-3-carboxylate

  • Compound Description: This compound, synthesized through a multistep process involving a pyrano[2,3-b][1,8]naphthyridine intermediate, was explored for its antimicrobial activity. It represents a complex heterocyclic system incorporating a pyrrolo[2,3-b]pyridine moiety.

6-(Alkylthio)-4-amino-1-aryl(alkyl)-1-hydroxy-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles and Methyl 4,8-diamino-1-aryl-1-hydroxy-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-d]thieno[2,3-b]pyridine-7-carboxylates

  • Compound Description: These two classes of compounds, featuring distinct heterocyclic cores, were synthesized through cascade regioselective heterocyclization reactions of 2-acyl-1,1,3,3-tetracyanopropenides (ATCNs) with aliphatic thiols or methyl mercaptoacetate.

Properties

CAS Number

1150617-52-9

Product Name

5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

InChI

InChI=1S/C8H7BrN2/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,1H3,(H,10,11)

InChI Key

NWINRLXRPPSXIY-UHFFFAOYSA-N

SMILES

CC1=C2C=CNC2=NC=C1Br

Canonical SMILES

CC1=C2C=CNC2=NC=C1Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.